molecular formula C13H8ClN3O2S B2409312 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-62-9

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole

Cat. No. B2409312
CAS RN: 338404-62-9
M. Wt: 305.74
InChI Key: CHWRAOYRHOVALA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole” is an imidazothiazole derivative . It is also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-substituted-6-(meta-nitrophenyl) imidazo thiadiazoles and 3-substituted-6-(meta-nitrophenyl) imidazo thiazoles were obtained by the condensation reaction of 2-amino-5-substituted-1,3,4 thiadiazoles and 2-amino-4-aryl-1,3 thiazoles, respectively, with meta-nitrophenacyl bromide in refluxing ethanol .


Molecular Structure Analysis

The molecular formula of the compound is C12H7ClN2OS . The molecular weight is 262.72 . The structure of the compound includes an imidazole ring linked to a thiazole ring, forming an imidazo[2,1-b][1,3]thiazole core .


Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 192 - 195°C . It is soluble in DMSO (28 mg/mL) but insoluble in water .

Scientific Research Applications

Mechanism of Action

The compound is known to act as an agonist for the human constitutive androstane receptor (hCAR), with an EC50 value of 49 nm . It displays more than 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound has been widely used to activate hCAR, and hPXR and hCAR have distinct and overlapping biological functions . These results highlight the value of receptor-selective agonists and the importance of appropriately interpreting data in the context of receptor selectivity of such agonists . Future research could focus on further exploring the selectivity and potential applications of this compound in various biological contexts.

properties

IUPAC Name

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-10-3-1-9(2-4-10)12-11(5-6-17(18)19)16-7-8-20-13(16)15-12/h1-8H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRAOYRHOVALA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole

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